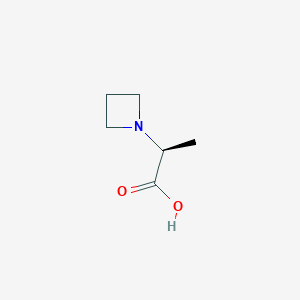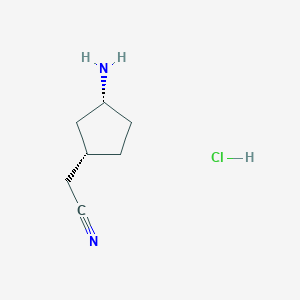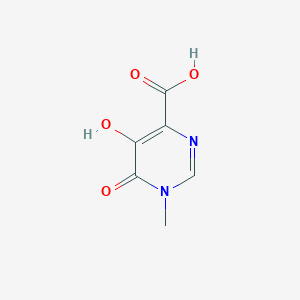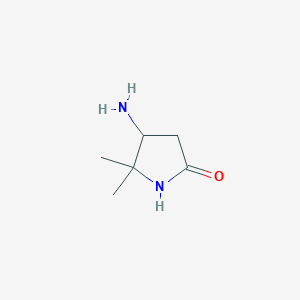![molecular formula C10H17NO2 B1480497 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane CAS No. 2098119-67-4](/img/structure/B1480497.png)
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Concerns and Remediation Efforts for 1,4-Dioxane
1,4-Dioxane, a structurally similar compound to 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane, has been identified as an emerging water contaminant. It is known for its stability in the environment and potential carcinogenic effects, raising concerns about its presence in drinking water supplies across the U.S. Despite its widespread detection, there are currently no federal maximum contaminant levels, prompting a need for research into more effective remediation techniques and a deeper understanding of its health impacts (Godri Pollitt et al., 2019).
Application in Synthesis and Biological Activity of Triazole Derivatives
Research on triazoles, including their synthesis and biological applications, highlights the versatility of these compounds in various fields such as drug discovery, material science, and bioconjugation. The development of 1,4-disubstituted 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition has been particularly noted for its efficiency and selectivity, underscoring the significance of these compounds in creating new molecules with potential therapeutic applications (Kaushik et al., 2019).
Insights into the Carcinogenic Potential and Environmental Fate of Related Compounds
Further studies have critically evaluated the carcinogenic potential of related dioxane compounds, suggesting the necessity of reevaluating their classification and understanding their mechanisms of action to better assess health risks (Stickney et al., 2003). Additionally, the occurrence and toxicity of antimicrobial and environmental contaminants like triclosan have been reviewed, highlighting the transformation into potentially more toxic compounds through environmental processes and their effects on aquatic organisms and human health (Bedoux et al., 2012).
Safety and Hazards
“1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Propiedades
IUPAC Name |
7,10-dioxa-3-azadispiro[4.0.46.35]tridecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-9(4-5-11-8-9)10(3-1)12-6-7-13-10/h11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVSZRWKFWECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C3(C1)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)

![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)




![2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid](/img/structure/B1480429.png)

![(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1480431.png)
![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)


